molecular formula C20H36N2O7 B8114722 TCO-PEG2-oxyamineBoc

TCO-PEG2-oxyamineBoc

Cat. No.: B8114722
M. Wt: 416.5 g/mol
InChI Key: RDOXWKFGIQFTSW-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-PEG2-oxyamineBoc is a high-purity, heterobifunctional PEG linker designed for sophisticated bioconjugation strategies in chemical biology and drug development. This reagent features a trans-cyclooctene (TCO) group that undergoes a rapid, catalyst-free, bioorthogonal Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition with tetrazine compounds . This specific reaction is valued in research for its fast kinetics and application in areas such as molecular imaging and pre-targeting strategies . The opposing terminus of the linker contains a Boc-protected oxyamine group. Following facile acidic deprotection, the resulting free oxyamine enables efficient oxime ligation with aldehyde or ketone functional groups, providing a robust and selective conjugation pathway . The integration of these two highly specific reactions—IEDDA and oxime ligation—makes this compound an excellent tool for sequential or orthogonal bioconjugation, allowing researchers to construct complex molecular architectures like antibody-drug conjugates (ADCs) with precise control . The short, two-unit polyethylene glycol (PEG) spacer connecting the two functional groups is critical for enhancing the compound's performance. The PEG spacer improves aqueous solubility, increases flexibility, and reduces steric hindrance, thereby facilitating more efficient conjugation between biomolecules in both aqueous and organic solvents . This compound is supplied with a purity of ≥95% and a documented molecular weight of 416.51 g/mol . For optimal stability, it is recommended to store the product at –20°C, protected from light and moisture . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O7/c1-20(2,3)29-19(24)22-27-16-15-26-14-13-25-12-11-21-18(23)28-17-9-7-5-4-6-8-10-17/h4-5,17H,6-16H2,1-3H3,(H,21,23)(H,22,24)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXWKFGIQFTSW-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCNC(=O)OC1CCCC=CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NOCCOCCOCCNC(=O)OC1CCC/C=C/CC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Tco Peg2 Oxyamineboc: Design Principles and Mechanistic Considerations

Structural Design of TCO-PEG2-oxyamineBoc for Bioorthogonal Ligation

The efficacy of this compound as a bioorthogonal linker stems from the synergistic function of its three core components: the TCO reactive moiety, a short polyethylene (B3416737) glycol spacer, and a protected oxyamine group. Each component is strategically incorporated to impart specific, desirable properties to the molecule.

Elucidation of the Trans-Cyclooctene (B1233481) (TCO) Reactive Moiety

The trans-cyclooctene (TCO) moiety is the cornerstone of the molecule's reactivity. As a highly strained alkene, the double bond within the eight-membered ring possesses significant ring strain. atto-tec.com This internal strain is the driving force behind its rapid reactivity in the strain-promoted inverse electron-demand Diels-Alder (SPIEDAC) reaction with tetrazine derivatives. broadpharm.com Unlike its more stable cis-isomer, the distorted geometry of the TCO double bond makes it an exceptionally reactive dienophile. broadpharm.com This reaction proceeds without the need for cytotoxic metal catalysts, a key requirement for bioorthogonal chemistry. iris-biotech.de The reaction is a [4+2] cycloaddition where the electron-rich TCO dienophile reacts with an electron-poor tetrazine diene. wikipedia.org This initial cycloaddition is followed by a retro-Diels-Alder reaction, which releases dinitrogen gas, an irreversible process that drives the reaction to completion, forming a stable dihydropyridazine (B8628806) product. broadpharm.comnih.gov

Functional Significance of the Boc-Protected Oxyamine Group for Post-Ligation Derivatization

At the terminus opposite the TCO group lies an oxyamine (-ONH2) functionality protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a common acid-labile protecting group for amines. fishersci.co.ukchemistrysteps.com Its presence is critical as it prevents the nucleophilic oxyamine from engaging in undesired side reactions during the primary TCO-tetrazine ligation event. bzchemicals.comjk-sci.com

The true utility of this component becomes apparent after the initial bioorthogonal reaction. Once the TCO end of the linker has been successfully conjugated to a tetrazine-modified target, the Boc group can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free oxyamine. fishersci.co.ukchemistrysteps.com This newly deprotected oxyamine serves as a versatile chemical handle for a second, distinct conjugation reaction. For instance, it can readily react with aldehydes or ketones on another molecule to form a stable oxime linkage, enabling the sequential assembly of complex bioconjugates. jk-sci.comnumberanalytics.com

Reaction Kinetics and Selectivity in Inverse Electron-Demand Diels-Alder Ligation

The iEDDA reaction between TCO and tetrazine is distinguished by its exceptional kinetic properties and its adherence to the principles of bioorthogonality.

Kinetic Parameters of TCO-Tetrazine Ligation in Bioorthogonal Contexts

The TCO-tetrazine ligation is renowned for being one of the fastest bioorthogonal reactions discovered to date. iris-biotech.de Second-order rate constants for this reaction are several orders of magnitude higher than those for other catalyst-free click reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC). The reaction rates are influenced by the specific structures of both the TCO and the tetrazine. For instance, more strained TCO derivatives and tetrazines bearing electron-withdrawing groups generally exhibit faster kinetics. rsc.org The reaction is efficient even at the low concentrations typical of biological experiments. iris-biotech.de

Below is a table summarizing representative kinetic data for TCO-tetrazine ligations, highlighting the rapid nature of this bioorthogonal reaction.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
TCO3,6-di-(2-pyridyl)-s-tetrazine~2,000Water, Room Temperature units.it
TCO6-Methyl-substituted tetrazines~1,000Aqueous Media iris-biotech.de
TCO6-Hydrogen-substituted tetrazinesup to 30,000Aqueous Media iris-biotech.de
sTCO (strained TCO)Diphenyl-s-tetrazineup to 2.86 x 10⁵25 °C, Water thno.org
General TCOGeneral Tetrazine1 - 1 x 10⁶PBS buffer, pH 6-9, Room Temperature broadpharm.com

Molecular Mechanisms of TCO-Tetrazine Cycloaddition and Product Formation

The utility of this compound in bioorthogonal applications is fundamentally rooted in the exceptionally fast and specific reaction between its TCO group and a tetrazine. This reaction, often referred to as the tetrazine ligation, proceeds through a two-step mechanism: an initial cycloaddition followed by a retro-Diels-Alder elimination.

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Pathway

The core of the TCO-tetrazine reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. In a classical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In the IEDDA variant, this electronic demand is reversed: the TCO acts as the electron-rich dienophile, and the tetrazine serves as the electron-poor diene. escholarship.org This reversal is key to the reaction's bioorthogonality, as naturally occurring biological molecules typically lack the specific electronic properties to participate in this type of reaction.

The rate of the IEDDA reaction is governed by frontier molecular orbital (FMO) theory. semanticscholar.org Specifically, the reaction rate is accelerated by a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine). acs.orgrsc.org The high ring strain of the trans-cyclooctene elevates the energy of its HOMO, making it a more potent dienophile and significantly increasing the reaction rate compared to its unstrained cis-cyclooctene counterpart. rsc.org

Computational studies, such as those using density functional theory (DFT), have been instrumental in elucidating the transition state of this reaction. acs.orgchemrxiv.org These studies reveal that the reaction proceeds through a concerted, though often asynchronous, transition state. acs.org The asynchronicity refers to the two new carbon-carbon bonds not forming at precisely the same rate. Distortion/interaction analysis of the transition state shows that the energy required to distort the TCO and tetrazine into their transition-state geometries is a critical factor influencing the activation energy. escholarship.orgacs.org Substituents on the tetrazine ring can also significantly impact the reaction rate by altering the LUMO energy. Electron-withdrawing groups on the tetrazine lower its LUMO energy, reducing the HOMO-LUMO gap and accelerating the reaction. rsc.orgnih.gov

The kinetics of the TCO-tetrazine ligation are exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹ in aqueous media. rsc.org This allows for efficient conjugation even at the low concentrations typical of biological systems.

Second-Order Rate Constants (k₂) for the Reaction of Various Tetrazines with TCO Derivatives
Tetrazine DerivativeTCO DerivativeSolvent/Conditionsk₂ (M⁻¹s⁻¹)Reference
Mono-substituted H-Phenyl-TetrazineTCO1,4-Dioxane, 25 °C100 semanticscholar.org
Mono-substituted 2-Pyridyl-TetrazineTCO1,4-Dioxane, 25 °C620 semanticscholar.org
Methyl-substituted Phenyl-TetrazineTCO-PEG4DPBS, 37 °C~1,500 escholarship.org
Methyl-substituted 2-Pyridyl-TetrazineTCO-PEG4DPBS, 37 °C~2,500 escholarship.org
H-TetrazineTCOPBS, 37 °C26,000 nih.gov
Bis(pyridyl)-TetrazineTCODPBS, 37 °C>39,000 nih.gov

Retro-Diels-Alder Elimination and Nitrogen Gas Expulsion

The product of this two-step sequence is a stable 4,5-dihydropyridazine derivative. rsc.orgatto-tec.com This dihydropyridazine can sometimes undergo further oxidation to form a fully aromatic pyridazine, depending on the reaction conditions and the substituents on the original tetrazine. rsc.org The formation of the highly stable nitrogen gas molecule contributes to the rapid and quantitative nature of the tetrazine ligation, making it a robust tool for creating stable covalent linkages in complex biological environments. researchgate.net

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Routes for TCO-PEG-Oxyamine Derivatives

General synthetic routes for TCO-PEG-oxyamine derivatives typically involve coupling pre-functionalized building blocks. This often includes a TCO-activated molecule, a PEG linker with appropriate reactive ends, and an oxyamine derivative. The order of coupling and the specific protecting groups used can vary depending on the desired final product and the compatibility of the functional groups involved.

One common approach involves synthesizing a PEG chain functionalized at one end with a group reactive towards TCO and at the other end with a protected oxyamine. Alternatively, a pre-synthesized TCO-PEG intermediate can be reacted with a protected oxyamine building block. The choice of coupling chemistry depends on the functional groups present, but amide bond formation, esterification, or nucleophilic substitution reactions are frequently employed.

Strategies for Incorporating the OxyamineBoc Moiety into TCO-PEG Scaffolds

Incorporating the oxyamineBoc moiety into TCO-PEG scaffolds requires the use of a protected oxyamine building block. N-Boc-hydroxylamine is a common reagent for introducing the Boc-protected aminooxy group (-ONH-Boc) nih.gov. This reagent can be coupled to a suitably activated TCO-PEG intermediate.

Strategies for coupling N-Boc-hydroxylamine often involve reacting it with an electrophilic handle on the PEGylated TCO scaffold. For instance, if the TCO-PEG intermediate has a carboxylic acid or activated ester (such as an NHS ester), amide bond formation or esterification with N-Boc-hydroxylamine can be utilized. The Boc group serves as a protecting group for the highly reactive aminooxy functionality during the synthesis of the larger molecule wikipedia.org.

Methodologies for PEGylation in TCO-Based Bioorthogonal Reagents

PEGylation, the process of conjugating polyethylene (B3416737) glycol chains to molecules, is crucial for improving the solubility, reducing aggregation, and enhancing the pharmacokinetic properties of bioorthogonal reagents like TCO conjugates conju-probe.comaxispharm.comnih.gov. In the context of TCO-based reagents, PEG linkers of varying lengths (such as PEG2, PEG3, PEG4, etc.) are commonly incorporated conju-probe.comaxispharm.comnih.govnih.gov.

Methodologies for PEGylation typically involve using commercially available PEG linkers that are bifunctional or heterobifunctional, possessing reactive groups at one or both termini. For TCO-PEG-oxyamine synthesis, a heterobifunctional PEG linker with one end suitable for coupling to the TCO moiety and the other end modifiable for the oxyamineBoc incorporation is often used. Examples of reactive groups on PEG linkers include amines, carboxylic acids, NHS esters, maleimides, and azides, which can be coupled to complementary functionalities on the TCO and oxyamine precursors using established chemical reactions fishersci.fibroadpharm.com. The specific length of the PEG linker (e.g., PEG2) is chosen based on the desired properties of the final conjugate, influencing factors such as flexibility, hydrophilicity, and the ability to span distances between conjugated molecules.

Post-Synthetic Modifications: Boc Deprotection and Subsequent Oxime Ligation

After the synthesis of TCO-PEG2-oxyamineBoc, the Boc protecting group on the oxyamine moiety must be removed to reveal the free aminooxy group (-ONH₂) broadpharm.com. This deprotection step is typically carried out under mild acidic conditions to avoid degradation of the acid-sensitive TCO moiety wikipedia.org. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in suitable solvents like dichloromethane (B109758) (DCM) or methanol (B129727) wikipedia.org.

Once the Boc group is removed, the free aminooxy group is available for subsequent oxime ligation. Oxime ligation is a chemoselective reaction between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond rsc.orgnih.govacs.org. This reaction is bioorthogonal, meaning it proceeds efficiently under physiological conditions with minimal interference from native biological functional groups conju-probe.comrsc.orgnih.gov. The deprotected TCO-PEG2-oxyamine can then be reacted with a molecule bearing an aldehyde or ketone handle to form a stable conjugate via the oxime linkage. This dual functionality allows for sequential bioorthogonal conjugations using the TCO moiety (e.g., with tetrazines) and the oxyamine moiety (with aldehydes or ketones) conju-probe.com.

Site-Specific Bioconjugation of Macromolecules

The unique reactivity of this compound enables site-specific modification of various macromolecules, crucial for developing well-defined biological tools and constructs. The bioorthogonal nature of the TCO-tetrazine reaction allows for conjugation in complex biological environments with minimal interference from native functional groups tcichemicals.cominterchim.fr.

Covalent Labeling and Functionalization of Proteins and Peptides for Research

This compound and related TCO-PEG linkers are valuable reagents for the covalent labeling and functionalization of proteins and peptides interchim.frbroadpharm.comaxispharm.comaxispharm.com. The TCO moiety can be introduced onto a protein or peptide, which can then be selectively conjugated to a tetrazine-labeled molecule. Alternatively, if the protein or peptide contains an aldehyde or ketone (either naturally or introduced through modification), the deprotected oxyamine group of this compound can be used for conjugation via oxime formation axispharm.com. This allows for the attachment of various probes, tags, or other functional molecules to specific sites on the protein or peptide.

Research has shown the successful incorporation of TCO groups into peptides, enabling subsequent click chemistry reactions researchgate.net. While the TCO group can be sensitive to the strong acidic conditions sometimes used in peptide synthesis, optimized approaches have been developed to overcome this challenge researchgate.net. The PEG spacer in this compound improves the solubility of the resulting bioconjugates and can help reduce aggregation of labeled proteins interchim.fr.

Construction of Complex Bioconjugates (e.g., Linker Methodologies for Targeted Research Constructs)

This compound serves as a versatile linker for constructing complex bioconjugates, including targeted research constructs axispharm.comaxispharm.com. Its heterobifunctional nature allows for the sequential or simultaneous conjugation of two different molecules. For instance, the TCO group can be reacted with a tetrazine-modified targeting ligand, while the deprotected oxyamine can be used to attach a research payload or reporter molecule to a site containing an aldehyde or ketone.

This type of linker methodology is fundamental in the development of various research tools, such as antibody-drug conjugates (ADCs) for targeted delivery studies (though this compound itself is primarily for research and not clinical ADCs) and PROTACs (proteolysis-targeting chimeras) medchemexpress.com. The rapid kinetics of the TCO-tetrazine click reaction are particularly advantageous for creating these complex molecules efficiently tcichemicals.cominterchim.fraxispharm.com.

Development of Molecular Probes for Biological Research

This compound is instrumental in the development of molecular probes used to study biological processes. Its ability to facilitate specific and rapid conjugation makes it suitable for attaching various reporter molecules to biomolecules or structures within cells.

Fluorescent and Luminescent Labeling in Cellular Systems for Imaging

The TCO-tetrazine click reaction, facilitated by this compound, is widely used for fluorescent and luminescent labeling in cellular systems for imaging studies axispharm.comaxispharm.combiotium.com. By conjugating a fluorescent or luminescent dye to a tetrazine moiety, researchers can rapidly and specifically label TCO-modified biomolecules or structures in live or fixed cells biotium.com. The copper-free nature of the TCO-tetrazine reaction is crucial for live-cell imaging applications, as copper can be toxic to cells biotium.com.

The PEG spacer in this compound contributes to the water solubility of the probe, which is important for cellular applications interchim.fr. This allows for efficient labeling in aqueous biological buffers. Various fluorescent dyes have been functionalized with tetrazines to be compatible with TCO-modified targets biotium.com.

Radiochemical Synthesis for Molecular Imaging Research

While the provided searches did not specifically detail the direct use of this compound in radiochemical synthesis, the TCO-tetrazine click chemistry concept is highly relevant to molecular imaging research, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT). TCO-functionalized molecules can be rapidly labeled with radiotracers conjugated to tetrazines researchgate.net. This "pretargeting" approach allows for the injection of a targeting vector (e.g., an antibody) modified with TCO, which accumulates at the target site, followed by the injection of a small molecule radiotracer labeled with a tetrazine. The fast click reaction at the target site enables efficient and specific delivery of the radiotracer, potentially improving image contrast and reducing background signal. TCO has been incorporated into building blocks to facilitate such pretargeting applications researchgate.net.

Functionalization of Biomaterials and Surfaces for Research Platforms

This compound and related TCO-PEG linkers are also used for functionalizing biomaterials and surfaces, creating platforms for various research applications interchim.fraxispharm.comaxispharm.com. Surfaces can be modified with TCO groups, which then serve as reactive sites for the immobilization of tetrazine-labeled biomolecules, such as proteins, peptides, or nucleic acids.

Methodologies in Proteomics and Target Validation Research

The unique reactivity and structural features of this compound make it highly relevant in proteomics and target validation research, particularly in strategies requiring precise and efficient biomolecule modification and tracking.

Targeted Protein Degradation Strategies (e.g., PROTAC Linker Design)

Targeted protein degradation (TPD) using molecules like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful modality in chemical biology and drug discovery. PROTACs are typically heterobifunctional molecules comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. broadpharm.com The linker plays a critical role in the formation of a productive ternary complex between the target protein and the E3 ligase, which is essential for target ubiquitination and subsequent proteasomal degradation. broadpharm.commedchemexpress.combroadpharm.com

PEG-based linkers, including those with PEG2 units, are commonly incorporated into PROTAC design due to their flexibility, hydrophilicity, and ability to span the required distance between the target protein and the E3 ligase. broadpharm.commedchemexpress.com While this compound itself may not be a direct component of the core PROTAC structure (which typically links a target binder and an E3 ligase binder), its TCO moiety allows for the rapid and specific attachment of a PROTAC construct (equipped with a tetrazine handle) to a biomolecule or surface. This can be valuable for studying PROTAC mechanisms, creating immobilized PROTAC systems, or developing PROTACs that are activated or targeted via bioorthogonal conjugation. Related linkers, such as TCO-PEG2-amine and TCO-PEG2-Sulfo-NHS ester, have been identified as PEG-based PROTAC linkers, underscoring the utility of this chemical scaffold in the field. The Boc-protected oxyamine provides an additional orthogonal handle for further functionalization or attachment to other molecular entities during the synthesis or application of complex degradation systems.

Activity-Based Protein Profiling (ABPP) through Bioorthogonal Tagging

Activity-Based Protein Profiling (ABPP) is a chemoproteomic technique that utilizes active site-directed chemical probes to assess the functional state of enzymes and other proteins directly within complex biological systems. A key aspect of many ABPP strategies is the ability to tag probe-labeled proteins for enrichment, detection, and identification. Bioorthogonal tagging, particularly using click chemistry, has revolutionized ABPP by allowing probes to react with target proteins in live cells or in vivo without interfering with native biological processes.

This compound is highly valuable in ABPP due to its TCO handle, which enables ultrafast bioorthogonal ligation with tetrazine-modified detection or enrichment tags. axispharm.combroadpharm.com An ABPP probe equipped with a Boc-protected oxyamine (or its deprotected oxyamine form) could potentially target specific protein functionalities (e.g., reacting with carbonyls). Following the probe's interaction with its protein target, the exposed TCO moiety on the protein-bound probe can be rapidly conjugated to a tetrazine-functionalized reporter (e.g., a fluorescent dye or biotin (B1667282) tag). The PEG2 spacer helps to improve the solubility of the probe and the resulting conjugate, which is beneficial for experiments in biological matrices. axispharm.com This bioorthogonal tagging strategy allows for efficient isolation and analysis of the proteins targeted by the activity-based probe, facilitating the identification of enzyme active sites and the characterization of probe-protein interactions.

Assembly of Multivalent Systems and Nanoscale Constructs for Research

The ability of this compound to participate in highly efficient bioorthogonal reactions, coupled with the properties conferred by the PEG linker, makes it an excellent building block for the assembly of multivalent systems and nanoscale constructs for various research applications. Multivalency, the simultaneous binding of multiple ligands to multiple receptors, can lead to significantly enhanced binding affinity and specificity, which is desirable in areas such as targeted drug delivery, diagnostics, and biomaterial engineering.

This compound can be used to create complex structures through sequential or orthogonal conjugation steps. For instance, the TCO group can be rapidly reacted with a tetrazine-functionalized scaffold or nanoparticle. Subsequently, the Boc protecting group can be removed from the oxyamine under appropriate conditions, revealing a reactive oxyamine handle. This deprotected oxyamine can then be used for oxime ligation with aldehyde or ketone-modified molecules or surfaces. This allows for the precise attachment of different biomolecules or functional entities to a central core or nanoscale structure, enabling the creation of multivalent presentations or functionalized nanomaterials. The PEG2 spacer contributes to the solubility and biocompatibility of the resulting constructs and can help to reduce non-specific interactions. axispharm.com The rapid kinetics of the TCO-tetrazine reaction are particularly advantageous for the quick and efficient assembly of these complex systems. axispharm.com

Conclusion

TCO-PEG2-oxyamineBoc stands as a testament to the power and versatility of modern bioorthogonal chemistry. Its well-defined structure, featuring a highly reactive TCO group, a solubilizing PEG spacer, and a protected oxyamine, provides researchers with a powerful tool for the precise and efficient construction of complex bioconjugates. As our understanding of biological systems deepens, the demand for sophisticated chemical tools like this compound will undoubtedly grow, paving the way for new discoveries in basic research and the development of next-generation therapeutics and diagnostics.

Methodological Considerations and Challenges in Research Implementation

Optimization of Reaction Parameters for Aqueous and Physiological Environments

Executing chemical reactions involving TCO-PEG2-oxyamineBoc in aqueous and physiological environments presents specific challenges. Biological systems are characterized by complex mixtures of biomolecules, varying pH levels, and the presence of nucleophiles and enzymes that can potentially interfere with or degrade the reactive functional groups.

The TCO moiety's reaction with tetrazines is known to be remarkably fast and efficient in aqueous conditions, making it suitable for biological applications. fishersci.atfishersci.fi However, the oxyamine-aldehyde (or ketone) ligation, while also performant in aqueous media, is typically slower than the TCO-tetrazine click chemistry. This difference in reaction kinetics can be leveraged or must be accounted for in multi-step labeling procedures.

Optimization of reaction parameters such as pH, temperature, reactant concentrations, and reaction time is crucial. For oxyamine ligations, slightly acidic to neutral pH conditions (typically pH 4-7) are often preferred to favor the formation of the oxime bond while minimizing side reactions. The Boc protecting group on the oxyamine must be removed prior to reaction with an aldehyde or ketone, which typically requires acidic conditions. This deprotection step needs to be optimized to ensure complete removal of the protecting group without compromising the integrity of the molecule or any attached biomolecule.

The presence of the PEG linker in this compound significantly improves its solubility in aqueous buffers, which is advantageous for reactions involving biomolecules that require an aqueous environment. fishersci.atfishersci.fi However, the specific ionic strength and buffer composition of physiological solutions can still influence reaction rates and efficiency. Researchers must empirically determine the optimal conditions for conjugating this compound or its deprotected form to target molecules in relevant biological media.

Stability and Reactivity Kinetics of this compound in Biological Milieu

A significant consideration when working with this compound, particularly in biological applications, is the stability of the trans-cyclooctene (B1233481) moiety. TCO is known to undergo isomerization to the less reactive cis-cyclooctene (CCO). fishersci.fifishersci.cawikipedia.orgamericanelements.com This isomerization reduces the efficiency of the subsequent click reaction with tetrazines and can lead to a loss of labeling capability over time. The rate of this isomerization can be influenced by factors such as temperature, light, and the presence of catalysts. Consequently, TCO-containing compounds, including this compound, are generally not recommended for long-term storage and should be stored under controlled conditions, typically at -20°C, to minimize degradation. fishersci.fifishersci.cawikipedia.orgamericanelements.com

The reactivity kinetics of this compound involve two distinct steps: the deprotection of the oxyamine and the subsequent reactions of the exposed oxyamine and the TCO group. The deprotection of the Boc group is acid-catalyzed. The rate of the oxyamine ligation with aldehydes or ketones is dependent on pH and the specific carbonyl compound. The IEDDA reaction between the TCO moiety and a tetrazine is exceptionally fast, with reported second-order rate constants for similar TCO compounds being very high in aqueous or mixed aqueous/organic solvents. fishersci.fi

In a biological milieu, the stability of both the TCO and the Boc-protected oxyamine, as well as the kinetics of their respective reactions, can be affected by interactions with proteins, lipids, and other cellular components. Non-specific binding or reactions with endogenous molecules could reduce the effective concentration of the linker and lead to off-target labeling. While the PEG spacer helps to mitigate some of these non-specific interactions, they remain a potential challenge in complex biological systems. Specific kinetic data for the isomerization of the TCO in this compound within various biological matrices (e.g., serum, cell lysate, in vivo) is often required for optimizing labeling strategies and predicting the compound's behavior.

Design of Bioorthogonal Reaction Pairs for Orthogonal Labeling Strategies

This compound is particularly valuable for designing orthogonal labeling strategies due to its two distinct reactive handles: the TCO group and the oxyamine group (after Boc deprotection). Bioorthogonal reactions are chemical reactions that can occur within living systems without interfering with native biochemical processes. The TCO-tetrazine reaction is a prime example of a bioorthogonal click chemistry pair known for its fast kinetics. fishersci.caamericanelements.comfishersci.at The oxyamine-aldehyde/ketone ligation is also considered bioorthogonal under appropriate conditions.

The design of orthogonal labeling strategies using this compound involves pairing its reactive groups with compatible bioorthogonal partners on different target molecules. For instance, one target molecule could be functionalized with a tetrazine for reaction with the TCO moiety, while another target molecule could be modified with an aldehyde or ketone for reaction with the deprotected oxyamine. The key to successful orthogonal labeling is ensuring that the two reaction pairs are mutually orthogonal, meaning they react selectively with their intended partners without significant cross-reactivity under the chosen reaction conditions. The TCO-tetrazine reaction is generally orthogonal to many other common bioorthogonal chemistries, such as the azide-alkyne cycloaddition (SPAAC or CuAAC) fishersci.caamericanelements.comfishersci.at. The oxyamine ligation is also generally orthogonal to click chemistry reactions involving alkynes, azides, and strained alkenes/alkynes.

Challenges in designing such strategies include selecting appropriate reaction partners, optimizing reaction conditions to maintain orthogonality and efficiency in a single system, and ensuring that the introduction of the reactive handles onto the target biomolecules does not significantly alter their biological function. The Boc protecting group on the oxyamine provides a handle for temporal control, allowing the TCO reaction to be carried out first, followed by deprotection and subsequent oxyamine ligation.

Analytical and Purification Methodologies for this compound Conjugates

Analyzing and purifying conjugates formed using this compound requires methodologies capable of separating and characterizing the modified biomolecule from unreacted linker, reagents, and potential side products. The specific methods employed depend heavily on the nature of the biomolecule being conjugated (e.g., peptide, protein, nucleic acid, carbohydrate) and the scale of the reaction.

Common analytical techniques used to characterize this compound conjugates include mass spectrometry (MS) to confirm the successful conjugation and determine the degree of labeling, and nuclear magnetic resonance (NMR) spectroscopy for smaller molecule conjugates or for characterizing the linker itself. UV-Vis spectroscopy can be used if one of the reaction partners or the conjugate has a chromophore. Gel electrophoresis (e.g., SDS-PAGE) can be used to assess the purity and molecular weight shift of protein conjugates.

Purification methodologies often involve chromatographic techniques. For peptide or small molecule conjugates, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to separate the conjugate from impurities based on differences in hydrophobicity. For protein conjugates, size exclusion chromatography (SEC) can separate conjugates based on size, while ion-exchange chromatography (IEX) can be used based on charge differences. Dialysis or ultrafiltration can also be employed to remove smaller molecules like unreacted linker.

Challenges in purification include separating conjugates with varying degrees of labeling, removing potentially reactive or toxic unreacted linker, and maintaining the activity and integrity of the conjugated biomolecule. The PEG linker can influence the chromatographic behavior of the conjugate, which needs to be considered when developing purification protocols. Analytical methods must be sensitive enough to detect low levels of impurities and characterize potentially heterogeneous conjugate mixtures.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation TCO Derivatives with Enhanced Reactivity or Stability

A significant area of research in bioorthogonal chemistry involves the rational design of strained dienophiles like TCO to improve their reactivity and stability. The inherent strain of the trans-cyclooctene (B1233481) ring drives its rapid reaction with tetrazines, making the TCO-tetrazine ligation one of the fastest bioorthogonal reactions available. researchgate.netnih.govnih.govresearchgate.netrsc.orgnih.gov However, TCO can undergo isomerization to the less reactive cis isomer, impacting its long-term stability. broadpharm.com

Future efforts in designing TCO derivatives aim to strike a better balance between high reactivity and improved stability. Computational methods are increasingly employed to guide the design of new TCO scaffolds. researchgate.netnih.govresearchgate.netrsc.org For instance, the introduction of additional rings, such as in bicyclononene-based TCOs or dioxolane-fused TCOs (d-TCO), has been shown to enhance reactivity and, in some cases, improve stability and aqueous solubility. researchgate.netnih.govresearchgate.netrsc.org Cyclopropane-fused trans-cyclooctenes have demonstrated exceptionally fast reaction rates. nih.govresearchgate.netrsc.org

Exploration of Complementary Bioorthogonal Ligation Partners for Oxyamine Functionality

The oxyamine (aminooxy) group in TCO-PEG2-oxyamineBoc, once deprotected, is poised for oxime ligation with carbonyl compounds (aldehydes or ketones). nih.govacs.orgconju-probe.comrsc.org This reaction forms a stable oxime linkage and is widely used in bioorthogonal chemistry for conjugating biomolecules or synthetic probes to targets presenting carbonyl groups. acs.orgrsc.org

Future research avenues involve exploring and optimizing complementary bioorthogonal partners for the oxyamine functionality. While aldehydes react faster than ketones, ketones are often preferred in biological systems due to their lower natural abundance. acs.org Efforts may focus on developing modified carbonyl-containing partners or reaction conditions that accelerate the oxime ligation kinetics, particularly with ketones, without compromising biocompatibility. Catalysts, such as aniline (B41778) and its derivatives, have been shown to enhance oxime formation rates and could be further optimized or new catalytic systems explored. nih.govacs.org

Furthermore, research could investigate alternative ligation chemistries for the oxyamine group beyond standard oxime formation. While less common in bioorthogonal contexts, the rich chemistry of hydroxylamines (the core structure of oxyamines) might offer new selective reactions with other functional groups, expanding the versatility of the oxyamine handle in creating complex molecular architectures. The Boc protecting group on the oxyamine in this compound provides a handle that can be selectively removed under acidic conditions, allowing for orthogonal reactivity with the TCO group. cenmed.comwikipedia.orgfishersci.at Future work might explore alternative protecting groups that offer different deprotection triggers (e.g., photocleavable or enzymatically cleavable) to enable more complex multi-step bioorthogonal labeling strategies.

Integration with High-Throughput Screening and Combinatorial Research Platforms

Bioorthogonal chemistry, including reactions involving TCO and oxyamine functionalities, is increasingly integrated with high-throughput screening (HTS) and combinatorial research platforms. benthamscience.comjdigitaldiagnostics.comlabotec.co.zaucsb.edubenthamscience.com These platforms enable the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new chemical probes, therapeutic candidates, or functional materials.

Compounds like this compound, with their distinct bioorthogonal handles, are well-suited for combinatorial approaches. The TCO moiety can be used to react with libraries of tetrazine-functionalized molecules, while the protected oxyamine allows for subsequent diversification or conjugation with carbonyl-containing libraries after deprotection. The PEG spacer contributes to the solubility and can reduce non-specific interactions, which is beneficial in screening environments. broadpharm.comconju-probe.com

Future directions include the development of automated synthesis workflows for creating diverse libraries utilizing TCO- and oxyamine-functionalized building blocks. HTS can then be applied to screen these libraries for desired properties, such as target binding, cellular uptake, or catalytic activity, depending on the conjugated molecules. The orthogonality of the TCO-tetrazine and oxyamine-carbonyl reactions allows for the sequential or simultaneous introduction of different molecular entities onto a scaffold, facilitating the creation of complex, multi-functional molecules in a high-throughput manner. This integration is crucial for advancing drug discovery, developing new imaging agents, and exploring novel chemical biology tools. nih.govchemscene.comchemscene.com

Expansion into Novel Areas of Chemical Biology and Materials Science Research

The unique capabilities of bioorthogonal reactions, particularly their ability to proceed selectively within complex biological environments, drive their expansion into novel areas of chemical biology and materials science. nih.govchemscene.comchemscene.comcnr.itprecisepeg.com TCO- and oxyamine-based chemistry, due to their favorable kinetics and biocompatibility, are at the forefront of this expansion.

In chemical biology, future research using linkers like this compound could involve:

In vivo labeling and imaging: Utilizing the fast TCO-tetrazine reaction for rapid labeling of biomolecules in living organisms, potentially combined with the oxyamine handle for attaching imaging probes or therapeutic agents. nih.govresearchgate.netrsc.orgnih.gov

Protein modification and conjugation: Site-specific modification of proteins via genetic code expansion to incorporate unnatural amino acids bearing tetrazine or carbonyl groups, followed by ligation with TCO- or oxyamine-functionalized probes. nih.govresearchgate.netrsc.orgnih.gov

Development of activatable probes: Designing probes where the bioorthogonal reaction triggers a change in fluorescence, activity, or localization, allowing for the study of dynamic biological processes.

In materials science, TCO and oxyamine chemistry can be leveraged for:

Polymer functionalization: Creating well-defined functional polymers by incorporating TCO or oxyamine groups and subsequently using bioorthogonal reactions for post-polymerization modification or crosslinking. nih.govcnr.itprecisepeg.com

Hydrogel formation: Utilizing the reactions to form hydrogels under mild, biocompatible conditions, suitable for cell encapsulation, tissue engineering, or drug delivery.

Surface modification: Immobilizing molecules onto surfaces with high specificity and efficiency for applications in biosensors, diagnostics, or anti-fouling coatings. nih.govcnr.it

The heterobifunctional nature of this compound makes it particularly interesting for creating complex materials or biological conjugates where two different entities need to be attached orthogonally or sequentially. The PEG spacer provides flexibility and can influence the properties of the resulting materials or conjugates, such as solubility and immunogenicity. broadpharm.comconju-probe.com Future research will likely explore the full potential of such multi-functional linkers in creating advanced materials and tools for biological research and therapeutic applications.

Q & A

Basic Questions

Q. What are the key structural features of TCO-PEG2-oxyamineBoc, and how do they influence its role in bioconjugation?

  • Answer : The compound consists of a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG2) spacer, and a Boc-protected aminooxy moiety. The TCO group enables bioorthogonal "click" reactions with tetrazines for rapid conjugation, while the PEG2 spacer enhances solubility and reduces steric hindrance. The Boc protection on the aminooxy group prevents premature reactivity, allowing controlled deprotection under acidic conditions for oxime ligation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Essential protocols include:

  • Personal Protective Equipment (PPE) : Safety goggles, impervious gloves, and lab coats ( ).
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill Management : Absorb spills with diatomite or universal binders; decontaminate surfaces with alcohol ( ).
  • Storage : Keep in a cool, dry environment away from oxidizing agents ().

Q. How does the Boc-protected aminooxy group in this compound enhance reaction specificity in bioconjugation?

  • Answer : The Boc group acts as a temporary protective moiety, blocking the aminooxy group from unintended reactions during storage or preliminary steps. Deprotection via trifluoroacetic acid (TFA) exposes the aminooxy group, enabling selective oxime ligation with ketones or aldehydes under mild conditions ( ).

Advanced Research Questions

Q. How can researchers systematically design experiments to evaluate the stability of this compound under varying pH conditions?

  • Answer :

Experimental Design : Use a factorial design to test pH ranges (e.g., 4–9) and temperatures (4°C, 25°C, 37°C).

Metrics : Monitor degradation via HPLC or mass spectrometry.

Controls : Include inert buffers (e.g., PBS) and measure baseline stability.

Data Analysis : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life ( ).

Q. What methodological approaches can resolve contradictions in reported reaction efficiencies of this compound across studies?

  • Answer :

  • Systematic Review : Conduct a meta-analysis to identify variables (e.g., reactant ratios, solvent polarity) causing discrepancies ( ).
  • Controlled Replication : Reproduce studies under standardized conditions (e.g., 1:1 molar ratio in PBS at pH 7.4).
  • Sensitivity Analysis : Test how minor changes (e.g., ±5% temperature fluctuation) impact outcomes ( ).

Q. How can the PICO framework be adapted to formulate research questions about this compound’s efficacy in drug delivery systems?

  • Answer :

  • Population (P) : Target cells (e.g., cancer cells) and their receptors.
  • Intervention (I) : Conjugation of this compound with a therapeutic payload.
  • Comparison (C) : Existing linkers (e.g., NHS esters).
  • Outcome (O) : Payload release efficiency, cytotoxicity, and pharmacokinetics.
    This framework ensures a structured comparison of bioconjugation strategies ( ).

Q. What strategies mitigate the instability of this compound during long-term storage?

  • Answer :

  • Lyophilization : Store in lyophilized form under argon to prevent hydrolysis.
  • Additives : Include stabilizing agents (e.g., trehalose) in buffer formulations.
  • Validation : Periodically assess purity via NMR or LC-MS ( ).

Methodological Guidance

  • Data Collection : Use triplicate experiments with error bars to account for variability ( ).
  • Literature Review : Search databases like PubMed and Web of Science using terms like "this compound stability" or "Boc-protected aminooxy applications" ( ).
  • Ethical Compliance : Document deprotection steps to ensure reproducibility and compliance with safety guidelines ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.